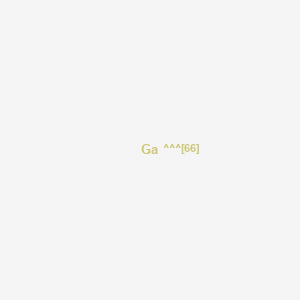
Gallium-66
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium-66, also known as this compound, is a useful research compound. Its molecular formula is Ga and its molecular weight is 65.93159 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Production and Purification
Gallium-66 is primarily produced through the irradiation of zinc-66 targets using protons in a cyclotron. The nuclear reaction involved is 66Zn(p,n)66Ga, which has been shown to yield high activity levels. For example, one study reported a production yield of nearly 14 mCi/microA-h at 14.5 MeV bombardment energy .
Purification Methods:
- Cation-Exchange Chromatography: This method allows for the effective separation of this compound from irradiated zinc targets.
- Diisopropyl Ether Extraction: Another technique used to isolate this compound post-irradiation.
Both methods have been optimized to ensure high purity levels necessary for clinical applications .
Imaging Applications
This compound's half-life and positron emission properties make it suitable for various imaging applications, particularly in cancer diagnostics.
Prostate Cancer Imaging
A notable application of this compound is in the imaging of gastrin-releasing peptide receptor (GRPR) expression in prostate cancer. In a study, this compound was labeled with a GRPR-antagonist (NOTA-PEG2-RM26) and tested in vitro and in vivo. The results indicated that this compound could effectively visualize GRPR expression, with tumor uptake exceeding that of normal tissues . The biodistribution studies showed that this compound cleared rapidly from the bloodstream via the kidneys, allowing for clear visualization of tumors using microPET/MR imaging .
Imaging Tumor Angiogenesis
This compound has also been evaluated for its ability to image tumor angiogenesis using specific antibodies targeting CD105. Studies have demonstrated that this compound can be used to visualize angiogenic processes effectively, providing insights into tumor development and progression .
Comparative Studies
Comparative studies have highlighted the advantages of using this compound over other radionuclides like Gallium-68. For instance, one study compared the efficacy of this compound-labeled affibody molecules targeting epidermal growth factor receptor (EGFR) with their Gallium-68 counterparts. The results indicated that this compound provided better tumor-to-blood ratios at later time points post-injection, enhancing imaging contrast .
Data Table: Summary of Applications
| Application | Target | Imaging Technique | Key Findings |
|---|---|---|---|
| Prostate Cancer Imaging | GRPR | microPET/MR | High specificity and tumor uptake; rapid clearance |
| Tumor Angiogenesis Imaging | CD105 | PET | Effective visualization of angiogenic processes |
| EGFR-targeted Imaging | EGFR | PET | Improved tumor-to-blood ratio compared to Gallium-68 |
Propiedades
Número CAS |
14119-08-5 |
|---|---|
Fórmula molecular |
Ga |
Peso molecular |
65.93159 g/mol |
Nombre IUPAC |
gallium-66 |
InChI |
InChI=1S/Ga/i1-4 |
Clave InChI |
GYHNNYVSQQEPJS-AHCXROLUSA-N |
SMILES |
[Ga] |
SMILES isomérico |
[66Ga] |
SMILES canónico |
[Ga] |
Sinónimos |
66Ga radioisotope Ga-66 radioisotope Gallium-66 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















